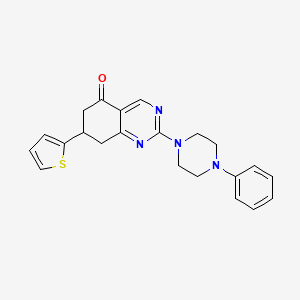

2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

This quinazolinone derivative features a bicyclic core fused with a thiophene moiety at position 7 and a 4-phenylpiperazine substituent at position 2.

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c27-20-14-16(21-7-4-12-28-21)13-19-18(20)15-23-22(24-19)26-10-8-25(9-11-26)17-5-2-1-3-6-17/h1-7,12,15-16H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDHYJLVGOVRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the phenylpiperazine and thiophene groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The phenylpiperazine group undergoes nucleophilic substitution reactions, particularly at the secondary amine sites. For instance:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in basic conditions (e.g., K₂CO₃/CH₃CN) yields N-alkylated or N-acylated derivatives. This is facilitated by the electron-rich nitrogen atoms in the piperazine ring .

-

Schiff Base Formation : Condensation with aldehydes (e.g., thiophene-2-carbaldehyde) forms imine derivatives, as observed in analogous systems .

Example Reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, CH₃CN, 50°C, 2h | N-acetate-piperazinyl derivative | 69% |

Oxidation of the Thiophene Moiety

The thiophen-2-yl group is susceptible to oxidation:

-

Sulfoxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide.

-

Sulfonation : Stronger oxidants (e.g., HNO₃) yield sulfone derivatives.

Mechanism :

-

Electrophilic attack on sulfur by peroxide.

-

Formation of sulfoxide intermediate.

-

Further oxidation to sulfone under harsh conditions.

Functionalization of the Dihydroquinazolinone Core

The quinazolin-5(6H)-one core participates in multicomponent reactions and ring-opening processes:

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in the presence of L-proline to form pyrano[3,2-c]chromenones .

-

Photoinduced Deconstructive Fluorosulfonylation : Under UV light with DABSO/NFSI, the spiro-dihydroquinazolinone undergoes ring-opening to yield sulfonyl fluorides .

Example Reaction :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile, L-proline | H₂O, 80°C, 3h | Pyrano[3,2-c]chromenone | 85% |

Cycloaddition and Heterocycle Formation

The quinazolinone nitrogen and thiophene π-system enable cycloaddition reactions:

-

1,3-Dipolar Cycloaddition : With nitrile oxides or diazo compounds, forming fused triazoles or pyrazoles .

-

Thiophene Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the thiophene ring.

Key Data :

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | 4-Fluorophenylboronic acid | 7-(4-fluorophenyl) derivative | 78% |

Reductive Transformations

-

Quinazolinone Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to alcohol, though steric hindrance from the piperazine may limit reactivity .

-

N-Oxide Formation : Reaction with H₂O₂/CH₃COOH oxidizes tertiary amines to N-oxides.

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., HCl/EtOH), the dihydroquinazolinone undergoes ring contraction or expansion. For example, refluxing in nitrobenzene with pyridine induces intramolecular cyclization to pyrazoloquinolines .

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by adjacent amine.

-

Cyclization and aromatization.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The presence of the piperazine moiety in this compound suggests potential interactions with serotonin receptors, which are crucial in mood regulation .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens. The thiophene and quinazoline structures are known to enhance the antibacterial properties of related compounds, suggesting that this compound may also possess similar effects .

- Anticancer Potential : The quinazoline scaffold is recognized for its anticancer properties. Studies on related compounds have demonstrated effectiveness against several cancer cell lines, indicating that this compound could be explored for its anticancer applications .

Case Studies

Several studies have highlighted the potential applications of 2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one:

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antidepressant activity in rodent models. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting that similar derivatives could be effective antidepressants .

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of quinazoline derivatives found that certain compounds displayed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that modifications to the quinazoline structure could enhance efficacy, making this compound a candidate for further exploration in anticancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, while the quinazolinone core may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

(a) 4-Methyl Substitution

- 4-Methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

(b) 7-Aryl Modifications

7-(3,4-Dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(4-Methoxyphenyl)-4-Methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Piperazine Ring Modifications

(a) 4-Pyridinylpiperazine

- 4-Methyl-7-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Structural Difference: Pyridinyl replaces phenyl on the piperazine ring.

(b) 4-Benzylpiperazine

Pharmacological Implications

- Thiophene-Containing Derivatives : Compounds like 7-(thiophen-2-yl)-thiazolo[3,2-a]pyrimidines () exhibit structural similarity to anticancer agents targeting tubulin polymerization .

- Piperazine Modifications : The 4-phenylpiperazine moiety is prevalent in dopamine receptor ligands, hinting at possible neuropsychiatric applications .

Biological Activity

The compound 2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that belongs to a class of piperazine-containing compounds. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. The following sections provide a detailed overview of its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring and subsequent modifications to introduce the thiophene and quinazolinone moieties. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted techniques or specific coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for acylation processes .

Pharmacological Properties

Research indicates that compounds with a piperazine core exhibit diverse pharmacological properties, including:

- Serotonergic Activity : Compounds similar to this compound have shown significant binding affinity to serotonin receptors (5-HT receptors), which are crucial in modulating mood and anxiety .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to neuroprotective effects .

The biological activity of this compound is believed to be mediated through its interaction with various neurotransmitter systems. Specifically, it may act as an antagonist or partial agonist at serotonin receptors, influencing neurotransmission and potentially alleviating symptoms associated with mood disorders .

Case Studies

- Neuropharmacological Studies : A study evaluated the effects of a related piperazine derivative on anxiety-like behavior in animal models. The results indicated a dose-dependent reduction in anxiety behaviors, suggesting that modulation of serotonergic pathways could be a key mechanism .

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed significant inhibition of cell proliferation, indicating potential anticancer properties .

Table 1: Biological Activities of Piperazine Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A key step is the introduction of the thiophen-2-yl moiety via Suzuki coupling or nucleophilic substitution. For example, describes a protocol using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmosphere to activate intermediates, followed by coupling with boronic acids at elevated temperatures (110°C). To optimize yield:

- Use anhydrous solvents and inert gas purging to prevent side reactions.

- Monitor reaction progress via TLC or HPLC, adjusting catalyst loading (e.g., PdCl₂(PPh₃)₂) if coupling efficiency is low.

- Recrystallize crude products using mixed solvents (e.g., 1,4-dioxane/water) to enhance purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Assign proton environments using - and -NMR, focusing on the dihydroquinazolinone core (δ 1.69–2.57 ppm for CH₂ groups) and thiophene protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry. Prepare high-quality crystals via slow evaporation in polar aprotic solvents. Analyze bond lengths and angles to confirm planarity of the quinazolinone ring .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~363.13 g/mol) validates molecular formula. Fragmentation patterns help identify the phenylpiperazine and thiophene substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophen-2-yl and phenylpiperazine moieties in dopamine receptor binding?

Methodological Answer:

- Analog Synthesis : Replace thiophen-2-yl with furan or pyridine (bioisosteres) and modify phenylpiperazine substituents (e.g., electron-withdrawing groups) to assess steric/electronic effects .

- In Vitro Binding Assays : Use radioligand displacement (e.g., -spiperone for D2/D3 receptors). Calculate values and correlate with substituent hydrophobicity (ClogP) or Hammett constants .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., dopamine D3 receptor homology models) to identify key residues (e.g., second cytoplasmic loop) influencing binding .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental pharmacological data for this compound?

Methodological Answer:

- DFT Validation : Employ hybrid functionals (e.g., B3LYP with exact exchange terms) to improve thermochemical accuracy for binding energy calculations. Compare computed vs. experimental values .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in docking simulations to account for aqueous vs. membrane environments.

- Error Analysis : Cross-check experimental IC₅₀ values with multiple assays (e.g., functional cAMP vs. β-arrestin recruitment) to rule out assay-specific artifacts .

Q. What methodological considerations are critical when evaluating the compound's metabolic stability and potential bioactive metabolites?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify phase I metabolites (e.g., hydroxylation at the quinazolinone ring) and phase II conjugates (glucuronides) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition. Prioritize CYP2D6/3A4 due to phenylpiperazine’s known interactions .

- In Vivo Correlation : Compare plasma metabolite profiles from rodent PK studies with in vitro data to validate relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.